molecular formula C9H9N3O2 B12315541 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine

2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine

Katalognummer: B12315541
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: AOQZJEWCWSLOCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that features an azidomethyl group attached to a dihydrobenzodioxine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine typically involves the introduction of an azidomethyl group to the dihydrobenzodioxine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion. This can be achieved by reacting the corresponding halomethyl derivative of dihydrobenzodioxine with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency, given the potentially hazardous nature of azides. The process would typically include steps for the safe handling and disposal of azide reagents, as well as purification methods such as column chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Trimethylphosphine and water.

    Cycloaddition: Copper(I) catalysts and alkynes.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Reduction: Formation of the corresponding amine.

    Cycloaddition: Formation of 1,2,3-triazoles.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine largely depends on the specific reaction it undergoes. For example, in click chemistry, the azide group reacts with an alkyne to form a triazole ring, which can then interact with various molecular targets. The azide group can also be reduced to an amine, which can participate in further chemical reactions .

Vergleich Mit ähnlichen Verbindungen

2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine can be compared with other azidomethyl derivatives and dihydrobenzodioxine compounds:

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications

Eigenschaften

Molekularformel

C9H9N3O2

Molekulargewicht

191.19 g/mol

IUPAC-Name

3-(azidomethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H9N3O2/c10-12-11-5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2

InChI-Schlüssel

AOQZJEWCWSLOCI-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC2=CC=CC=C2O1)CN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.